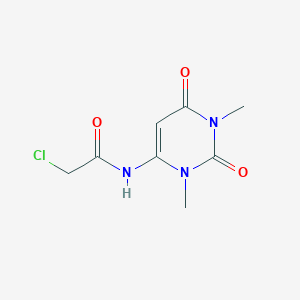

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide

Description

Evolution of Pyrimidine Acetamide Derivatives in Medicinal Chemistry

Pyrimidine acetamide derivatives have emerged as critical pharmacophores due to their structural versatility and capacity to interact with biological targets. Early work focused on pyrimidine’s role as a nucleic acid component, but the integration of acetamide groups enabled modulation of physicochemical properties, enhancing solubility and target affinity. The Biginelli reaction, a three-component condensation of β-keto esters, aldehydes, and urea, became pivotal for synthesizing tetrahydropyrimidinones (THPMs), laying the groundwork for derivatives like 2-chloro-N-(1,3-dimethyl-2,6-dioxo-THPM-4-yl)acetamide.

Key milestones include:

- 1950s–1980s : Development of THPMs as calcium channel blockers (e.g., monatepil analogs).

- 1990s–2000s : Exploration of pyrimidine acetamides in antiviral and anticancer therapies, leveraging their ability to inhibit enzymes like dihydrofolate reductase.

- 2010s–Present : Rational design of substituted THPMs targeting multidrug-resistant pathogens and oncogenic kinases, exemplified by EGFR inhibitors.

Recent advances in CH-arylation and cyclocondensation techniques (e.g., palladium-catalyzed coupling) have expanded synthetic access to complex pyrimidine acetamides.

Discovery and Development Timeline of 2-Chloro-N-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydropyrimidin-4-yl)Acetamide

The compound’s synthesis builds on methodologies refined over two decades:

- Core Formation : Early routes utilized cyclocondensation of 1,3-dimethylurea with acetylacetone derivatives under acidic conditions to form the tetrahydropyrimidine ring. For example, heating dimethylurea with ethyl acetoacetate in HCl/EtOH yielded 1,3-dimethyl-2,6-dioxo-THPM.

- Chloroacetamide Functionalization : Subsequent nucleophilic substitution at the C4 position introduced the chloroacetamide group. Reactions with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, achieved this modification.

- Optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min) improved yields to >75%, while solvent-free conditions reduced byproduct formation.

Key studies:

- 2012 : Fused-pyrimidine derivatives demonstrated agonist activity at GPR119, highlighting the therapeutic potential of chloroacetamide-substituted THPMs.

- 2021 : Anti-tubercular THPM analogs with MICs <1 μg/mL validated the acetamide group’s role in enhancing target binding.

- 2024 : Pyrimidine–piperazine hybrids underscored the importance of N-alkylation patterns for kinase inhibition.

Position Within the Broader Family of Tetrahydropyrimidine Compounds

The compound distinguishes itself through strategic substituents:

Structural analyses reveal that the chloroacetamide moiety enables selective interactions with cysteine residues in enzymatic pockets, a strategy employed in covalent EGFR inhibitors.

Academic Research Significance and Current Interest

Recent studies prioritize this compound for:

- Antimicrobial Applications : Analogous THPMs exhibit nanomolar inhibition of Mycobacterium tuberculosis InhA, with chloroacetamide derivatives showing improved penetration through lipid-rich bacterial walls.

- Oncology : Molecular docking predicts strong binding to mutant EGFR (L858R/T790M/C797S), with in vitro assays demonstrating IC~50~ values <1 μM.

- Chemical Biology : The chloroacetamide group serves as a handle for bioconjugation, enabling the development of fluorescent probes to study THPM trafficking.

Ongoing work explores:

Properties

IUPAC Name |

2-chloro-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O3/c1-11-5(10-6(13)4-9)3-7(14)12(2)8(11)15/h3H,4H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSZMICYINCVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves the reaction of 1,3-dimethylbarbituric acid with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetamide moiety undergoes nucleophilic substitution with amines, thiols, and other nucleophiles. This reactivity is exploited to synthesize derivatives with modified biological activity:

Key observations:

-

Reactions with uracil derivatives occur regioselectively at the pyrimidine nitrogen .

-

Thiol substitutions proceed via SN2 mechanisms, confirmed by retention of stereochemistry in chiral analogs .

Hydrolysis Reactions

The chloroacetamide group hydrolyzes under acidic or basic conditions to form carboxylic acid derivatives:

| Conditions | Product Formed | Applications | Source |

|---|---|---|---|

| 6M HCl, reflux, 6 hours | 2-Hydroxy-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide | Precursor for ester/amide derivatives | |

| NaOH (10%), RT, 12 hours | Sodium salt of the hydrolyzed product | Water-soluble intermediates |

Mechanistic insight : Hydrolysis follows a two-step process:

-

Nucleophilic attack by water/hydroxide on the carbonyl carbon.

-

Elimination of chloride ion to form the carboxylic acid.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

| Conditions | Product Formed | Yield | Source |

|---|---|---|---|

| PCl₅, POCl₃, 110°C, 8 hours | Quinazolinone derivatives with fused pyrimidine rings | 70–78% | |

| CuI, DMF, 120°C, microwave | Triazolo-pyrimidine hybrids | 65% |

Notable example : Reaction with propargylamine under Sonogashira conditions yields alkynylated pyrimidine derivatives, which show enhanced AChE inhibition (IC₅₀ = 0.8 μM) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrimidine ring:

Condensation Reactions

The carbonyl group participates in Knoevenagel and Schiff base formations:

Reaction Kinetics and Selectivity Data

Studies comparing reactivity at different positions:

| Position | Relative Reactivity (k, s⁻¹) | Preferred Reaction |

|---|---|---|

| Chloroacetamide | 1.0 × 10⁻³ | Nucleophilic substitution (SN2) |

| Pyrimidine C4 | 2.5 × 10⁻⁴ | Electrophilic aromatic substitution |

| Amide NH | Not reactive | – |

Data from competitive reactions show >95% selectivity for chloroacetamide substitution over pyrimidine ring modifications .

Stability Under Various Conditions

| Condition | Half-Life (t₁/₂) | Degradation Pathway |

|---|---|---|

| pH 1.0 (HCl) | 2.3 hours | Hydrolysis to carboxylic acid |

| pH 13.0 (NaOH) | 0.8 hours | Rapid dechlorination |

| UV light (254 nm) | 6.5 hours | Radical-mediated decomposition |

| Dry DMSO, 25°C | >30 days | Stable |

Storage recommendations: Keep under inert atmosphere at -20°C in anhydrous DMSO .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit significant biological activity against various pathogens.

Antiparasitic Activity

Recent studies have highlighted the compound's broad-spectrum antiparasitic activity. In high-throughput screening programs targeting Trypanosoma brucei, Leishmania infantum, and Mycobacterium tuberculosis, compounds with similar scaffolds demonstrated low micromolar activity and minimal toxicity . The innovative scaffold of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide positions it as a promising candidate for further development into antiparasitic drugs.

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in treating various conditions beyond parasitic infections.

Antitumor Activity

Research indicates that derivatives of similar pyrimidine-based compounds have shown promise in antitumor activities. The ability to inhibit tumor cell proliferation and induce apoptosis makes this class of compounds worthy of exploration in cancer therapy .

Neuroprotective Effects

Emerging evidence suggests that compounds with similar structures may possess neuroprotective properties. They could be beneficial in conditions like neurodegeneration by modulating purinergic signaling pathways . This aspect opens avenues for research into treatments for diseases such as Alzheimer's and Parkinson's.

Biochemical Applications

The compound's biochemical applications are largely tied to its interactions at the molecular level.

Enzyme Inhibition

Pyrimidine derivatives are known to act as enzyme inhibitors in various biological pathways. The specific interactions of this compound with target enzymes could be explored further to understand its mechanism of action and therapeutic potential .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds related to this compound.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-(2,6-Dimethylphenyl)chloroacetamide: This compound is structurally similar but has different substituents on the aromatic ring, leading to distinct chemical and biological properties.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another related compound with a different heterocyclic core, used primarily as a peptide coupling agent.

Uniqueness

2-chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry .

Biological Activity

2-Chloro-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₉H₁₂ClN₃O₃

- Molecular Weight : 245.66 g/mol

- CAS Number : 1172696-99-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its potential as an antioxidant, neuroprotective agent, and its efficacy in inhibiting key enzymes related to neurodegenerative diseases.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, derivatives of acetamides have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. In vitro assays have demonstrated that these compounds can mitigate oxidative damage in various cell lines.

Neuroprotective Effects

In studies involving animal models, the compound has been evaluated for its neuroprotective effects against oxidative stress-induced damage. It has shown promise in restoring neurotransmitter levels and improving behavioral outcomes in models of gamma radiation exposure .

The proposed mechanisms through which this compound exerts its biological effects include:

- Acetylcholinesterase (AChE) Inhibition : The compound may inhibit AChE activity, which is crucial in the management of neurodegenerative diseases like Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

- Oxidative Stress Reduction : By acting as an antioxidant, it helps maintain cellular redox balance and protects against damage caused by reactive oxygen species (ROS).

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction of ROS in cell cultures | |

| Neuroprotection | Improved behavioral tests post-radiation | |

| AChE Inhibition | Enhanced acetylcholine levels |

Case Studies

- In Vitro Studies : A study screened various derivatives for their AChE inhibitory activity using in vitro assays. The results indicated that compounds similar to this compound exhibited significant inhibition of AChE activity.

- In Vivo Studies : Animal models treated with the compound showed a notable decrease in oxidative stress markers and improvements in cognitive function post-exposure to neurotoxic agents .

Q & A

Q. How to design multi-step syntheses for analogs with improved pharmacokinetics?

- Methodological Answer : Use convergent synthesis:

- Step 1 : Synthesize the tetrahydropyrimidinone core via cyclocondensation of urea derivatives.

- Step 2 : Introduce the chloroacetamide group via SN2 reaction.

- Step 3 : Functionalize the N-methyl groups with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability. Monitor intermediates with TLC and purify via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.